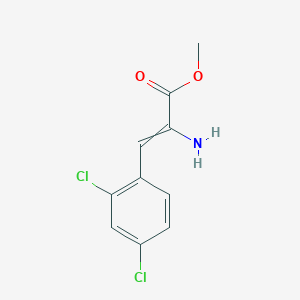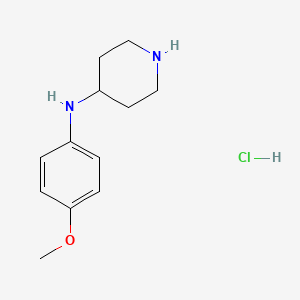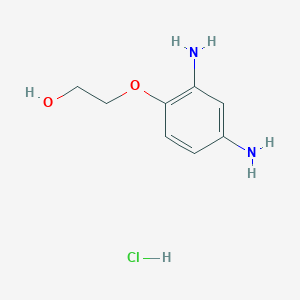![molecular formula C15H22N4 B11728018 N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728018.png)
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound also features a dimethylamino group attached to a phenyl ring, which is further connected to the pyrazole ring through a methylene bridge. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the dimethylamino group: This step involves the reaction of the pyrazole derivative with dimethylamine in the presence of a suitable catalyst.
Attachment of the phenyl ring: The phenyl ring can be introduced through a Friedel-Crafts alkylation reaction, where the pyrazole derivative reacts with a benzyl halide in the presence of a Lewis acid catalyst.
Final modifications:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine: This compound lacks the methyl group on the pyrazole ring, which may affect its chemical and biological properties.
N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine: This compound lacks the ethyl group on the pyrazole ring, which may influence its reactivity and biological activity.
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-imidazol-4-amine: This compound contains an imidazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C15H22N4 |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H22N4/c1-5-19-12(2)15(11-17-19)16-10-13-6-8-14(9-7-13)18(3)4/h6-9,11,16H,5,10H2,1-4H3 |
InChI-Schlüssel |
YJMILVNKBUFMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)NCC2=CC=C(C=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)




![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727974.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)
![Ethanimidamide, N,N-diethyl-N'-[(phenylamino)thioxomethyl]-](/img/structure/B11727999.png)


